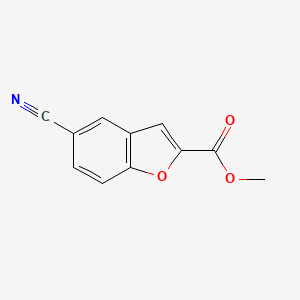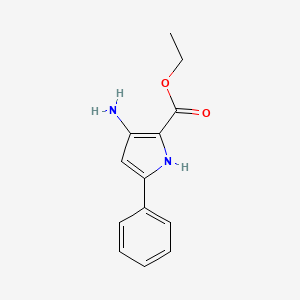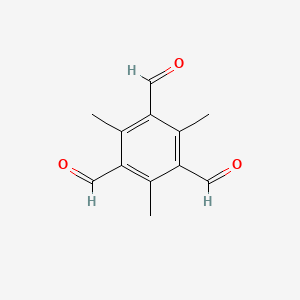
1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-
Descripción general
Descripción
“1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” is a chemical compound with the molecular formula C12H12O6 . It has a molecular weight of 252.22 .
Synthesis Analysis
This compound is used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The synthesis of this compound from MFCD00603507 has been reported .Molecular Structure Analysis
The molecular structure of “1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” consists of a benzene ring with three carboxaldehyde groups and three methyl groups attached to it .Chemical Reactions Analysis
This compound is used as a building block in the construction of covalent organic frameworks (COFs), which are crystalline porous materials . These COFs are constructed using diverse linkage chemistries and can be designed for numerous different functionalities and potential applications .Physical And Chemical Properties Analysis
The predicted boiling point of “1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” is 472.2±45.0 °C and its predicted density is 1.283±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Covalent Organic Frameworks (COFs)
This compound is utilized in the synthesis of COFs, which are highly crystalline, porous materials. They are known for their thermal and chemical stability, making them suitable for applications like energy storage, gas separation, catalysis, and chemical sensing . The introduction of methyl groups in the compound helps to prevent pore collapse, enhancing the material’s surface area and structural integrity .
Sensing Applications
The modified COFs created using 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde can act as sensors for detecting acidic vapors. Changes in color and absorbance spectra upon exposure to hydrochloric acid vapor make these COFs potential candidates for acid detection .
Electrochemical Studies
The compound is involved in electrochemical research, where its derivatives are studied using cyclic voltammetry. This research can lead to the development of new materials for electronic devices .
Photophysical Studies
2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: is also significant in photophysical studies. Its structural and electronic properties are analyzed to understand its behavior under various light conditions, which is crucial for the development of optoelectronic materials .
Toxicological Studies
Although not a direct application of the compound, its structural analogs have been studied for toxicological effects. Understanding the toxicology of similar compounds can inform safety protocols and handling procedures for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde in research settings .
Safety and Hazards
Direcciones Futuras
The compound is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . These materials have potential applications in various fields such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes . Therefore, the future directions of this compound are likely to be influenced by advancements in these areas.
Mecanismo De Acción
Target of Action
It is commonly used as an important intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it may be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde . For instance, temperature and pH could affect its reactivity and stability. Additionally, the presence of other compounds in the reaction environment could influence its efficacy and the nature of its interactions with its targets.
Propiedades
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNLLMKGXOOWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471329 | |
| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
CAS RN |
119198-88-8 | |
| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





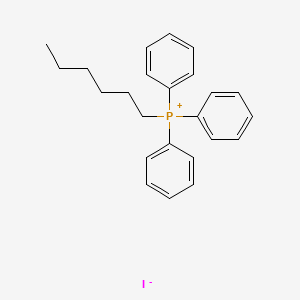

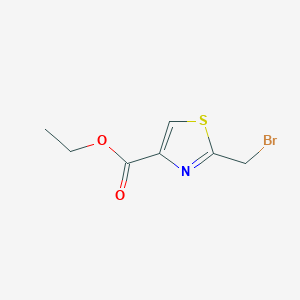
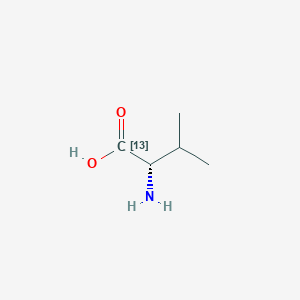
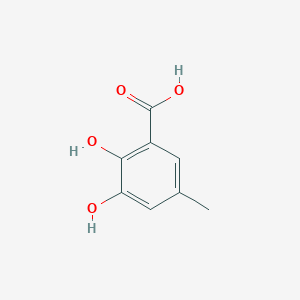

![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
